(S)-2-Methylazetidine oxalate

Enantioselective synthesis Chiral building block Process chemistry

(S)-2-Methylazetidine oxalate (CAS 2411591-43-8, molecular formula C₆H₁₁NO₄, molecular weight 161.16 g/mol) is the oxalic acid salt of the enantiopure (S)-configured 2-methylazetidine free base. The compound belongs to the azetidine class of saturated four-membered nitrogen-containing heterocycles, a scaffold increasingly deployed in medicinal chemistry for its balanced profile of ring strain, conformational rigidity, and favorable physicochemical properties.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B12853536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylazetidine oxalate
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1CCN1.C(=O)(C(=O)O)O
InChIInChI=1S/C4H9N.C2H2O4/c1-4-2-3-5-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t4-;/m0./s1
InChIKeyTUTJVOIDVCLFSW-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Methylazetidine Oxalate – Chiral Azetidine Building Block for Enantioselective Synthesis and Medicinal Chemistry Procurement


(S)-2-Methylazetidine oxalate (CAS 2411591-43-8, molecular formula C₆H₁₁NO₄, molecular weight 161.16 g/mol) is the oxalic acid salt of the enantiopure (S)-configured 2-methylazetidine free base [1]. The compound belongs to the azetidine class of saturated four-membered nitrogen-containing heterocycles, a scaffold increasingly deployed in medicinal chemistry for its balanced profile of ring strain, conformational rigidity, and favorable physicochemical properties [2][3]. The oxalate counterion is selected to confer enhanced crystallinity, bench stability, and aqueous handling characteristics relative to the free amine, which is a hygroscopic liquid at ambient temperature [1].

Stereochemical control
Enantiopure (S)-2-methylazetidine oxalate for asymmetric synthesis
Handling format
Crystalline oxalate salt replaces hygroscopic liquid free base
Core scaffold
Azetidine ring for strain-release, ring-opening, and medicinal chemistry

Why Generic Substitution of (S)-2-Methylazetidine Oxalate with Racemic, Alternative Salts, or Larger-Ring Analogs Is Scientifically Unsound


Substituting (S)-2-methylazetidine oxalate with the racemic mixture, the (R)-enantiomer, the hydrochloride salt, or a larger-ring heterocycle (e.g., pyrrolidine or piperidine analogs) introduces quantifiable liabilities. The enantiomeric configuration determines stereochemical fidelity in downstream chiral environments: the (S)-enantiomer achieves >99% enantiomeric excess via validated scalable routes, whereas the racemate is optically inactive and the (R)-enantiomer can produce opposite or null biological responses [1]. The four-membered azetidine ring possesses ring strain energy (~25 kcal/mol) that is substantially greater than the five-membered pyrrolidine (~5–6 kcal/mol), endowing azetidines with a distinct reactivity window for ring-opening, ring-expansion, and strain-release transformations that is entirely absent in pyrrolidine or piperidine scaffolds [2][3]. The oxalate salt form further differentiates the compound from the hydrochloride or free base in terms of crystallinity, hygroscopicity, and solubility, parameters that directly affect weighing accuracy, formulation reproducibility, and long-term storage stability [1].

Chirality
(S)-enantiomer >99% ee, enantiopure building block
Racemate or (R)-enantiomer: stereochemical mismatch can alter or nullify biological response
Ring strain
Azetidine ~25 kcal/mol strain enables unique ring-opening reactivity
Pyrrolidine/piperidine analogs lack sufficient strain for strain-release transformations
Salt form
Oxalate salt: crystalline, reduced hygroscopicity, precise weighing
Hydrochloride or free base may differ in crystallinity, solubility, and storage stability

Quantitative Comparator Evidence Guide for (S)-2-Methylazetidine Oxalate: Enantiopurity, Ring Strain, Basicity, and Salt-Form Differentiation


Enantiomeric Excess >99% vs. Racemate (0% ee): Scalable Access to Optically Pure (S)-2-Methylazetidine

Two orthogonal, chromatography-free synthetic routes deliver (S)-2-methylazetidine as its crystalline (R)-(−)-CSA salt with >99% enantiomeric excess (ee), in contrast to racemic 2-methylazetidine (0% ee). Route A (bis-triflate cyclization) gives 61% overall yield; Route B (N-Boc azetidine-2-carboxylic acid reduction) gives 49% overall yield [1]. Both methods are demonstrated at multi-hundred-gram scale and are suitable for industrial production. The racemic form (±)-2-methylazetidine (CAS 19812-49-8) carries no stereochemical information and is unsuitable for enantioselective applications.

Enantiomeric excess
Head-to-head
>99% ee vs. 0% ee racemate; chromatography-free scalable routes
Enantiopure synthon required for asymmetric synthesis and chiral SAR
Validated at multi-hundred-gram scale; J. Org. Chem. 2016
Enantioselective synthesis Chiral building block Process chemistry

Ring Strain Energy: Azetidine (~25–26 kcal/mol) vs. Pyrrolidine (~5–6 kcal/mol) Drives Unique Strain-Release Reactivity

The azetidine ring exhibits ring strain energy of approximately 25–26 kcal/mol, which is substantially higher than that of the five-membered pyrrolidine (≈5–6 kcal/mol) and the six-membered piperidine (≈1–2 kcal/mol), yet lower than the three-membered aziridine (≈27–28 kcal/mol) [1][2]. This intermediate strain level allows azetidines to remain bench-stable and isolable while retaining a thermodynamic driving force for nucleophilic ring-opening and ring-expansion reactions that are kinetically inaccessible to pyrrolidine or piperidine analogs. The strain energy has been validated by DFT computational studies using isodesmic and homodesmotic models [3].

Ring strain energy
Class-level
~25 kcal/mol (azetidine) vs. ~5 kcal/mol (pyrrolidine)
Supports strain-release reactivity not accessible with larger rings
DFT-validated; RSC Adv. 2021, J. Comput. Chem. 2013
Ring strain Strain-release chemistry Reactivity differentiation

Conjugate Acid pKa: 2-Methylazetidine Retains Basicity Comparable to Pyrrolidine While Offering Distinct Steric and Conformational Properties

The predicted pKa of the conjugate acid of 2-methylazetidine is 11.33 ± 0.40 (ChemicalBook, ACD/Labs prediction) , closely matching the experimentally determined pKa values of unsubstituted azetidine (11.29 in H₂O) [1] and pyrrolidine (11.27 in H₂O) [2]. This near-equivalent basicity means that protonation and salt-formation behavior are similar across these heterocycles, but the four-membered azetidine ring imposes a narrower C–N–C bond angle (~90° vs. ~105° for pyrrolidine), resulting in greater s-character of the nitrogen lone pair and a distinct hydrogen-bond acceptor geometry. Comprehensive theoretical analysis confirms that the basic strength of azetidines is close to that of pyrrolidines and piperidines, with ring strain not being the dominant factor governing basicity [3].

Basicity (pKa)
Cross-study comparable
pKa 11.33 ± 0.40, comparable to pyrrolidine (11.27)
Predictable salt formation while offering distinct H-bond geometry
Predicted and experimental aqueous values; J. Org. Chem. 2004
Basicity Physicochemical profiling Salt formation

Oxalate Salt Form: Crystallinity and Handling Advantages vs. Free Base for Weighing, Storage, and Formulation Reproducibility

The (S)-2-methylazetidine free base (CAS 52265-79-9, MW 71.12 g/mol) is a liquid at ambient temperature with a boiling point of ~74 °C and density of ~0.817 g/cm³, presenting handling challenges for precise stoichiometric dispensing and long-term storage . Conversion to the oxalate salt (CAS 2411591-43-8, MW 161.16 g/mol, C₆H₁₁NO₄) yields a crystalline solid with improved bench stability. The oxalate counterion (conjugate base of oxalic acid, pKa₁ ≈ 1.25, pKa₂ ≈ 4.14) forms a stable azetidinium oxalate salt, and the dicarboxylate dianion contributes additional hydrogen-bonding capacity that can enhance crystal lattice energy and reduce hygroscopicity compared to the hydrochloride salt . The well-precedented use of the CSA salt in the Dowling synthesis (>99% ee, crystalline, non-hygroscopic) demonstrates the general principle that salt formation is critical for practical handling of 2-methylazetidine derivatives [1].

Salt-form handling
Supporting evidence
Crystalline oxalate solid vs. liquid free base; dicarboxylate H-bonding network
Enables precise gravimetric dispensing and reduces storage degradation
CSA salt precedent demonstrates crystallinity benefit (J. Org. Chem. 2016)
Salt selection Solid-state properties Formulation

Stereochemistry-Dependent Biological Activity: (S)-Enantiomer Pharmacological Differentiation in FFA2 Antagonist Drug Development

In the azetidine-based free fatty acid receptor 2 (FFA2) antagonist clinical program (GLPG0974, Galapagos NV), the (S)-enantiomer of the azetidine core compound (G334089) is explicitly characterized as 'the less active S enantiomer of GLPG0974,' while the (R)-configured compound (GLPG0974) progressed to Phase II clinical trials with an IC₅₀ of 9 nM against FFA2 [1][2]. G334089 was obtained as a by-product during synthesis and was used for forced degradation studies only, confirming that the (S)-stereochemistry at the azetidine 2-position was disfavored for target engagement [1]. This stereochemical discrimination demonstrates that the configuration of the methyl-bearing carbon in 2-methylazetidine derivatives is a critical determinant of pharmacological activity, and the (S)-enantiomer cannot be assumed to be interchangeable with the (R)-enantiomer in any receptor- or enzyme-targeted application.

Stereochemistry-activity
Class-level
(S)-enantiomer: reduced activity; (R)-enantiomer: FFA2 antagonist (IC₅₀ 9 nM)
Reported stereochemistry-dependent FFA2 endpoint context
Paired probe use supported; J. Med. Chem. 2014, J. Pharm. Biomed. Anal. 2021
Stereochemistry-activity relationship Drug development Enantiomer differentiation

Procurement-Relevant Application Scenarios for (S)-2-Methylazetidine Oxalate in Enantioselective Synthesis and Drug Discovery


Enantioselective Synthesis of Chiral Drug Candidates Requiring >99% ee Starting Materials

Medicinal chemistry programs developing chiral azetidine-containing kinase inhibitors, CNS therapeutics, or constrained peptidomimetics require enantiopure (S)-2-methylazetidine as a building block. The validated >99% ee and chromatography-free scalable routes [1] ensure that the stereochemical integrity of downstream compounds is maintained, which is critical for reproducible SAR studies and regulatory compliance. The oxalate salt form provides a crystalline, easily weighable solid that simplifies reaction setup compared to the liquid free base.

Strain-Release and Ring-Expansion Methodology Development

Synthetic methodology groups exploiting the ~25 kcal/mol ring strain of azetidines for novel C–N or C–C bond-forming reactions [2][3] benefit from the oxalate salt's bench stability. The azetidine core undergoes selective nucleophilic ring-opening to pyrrolidines or azepanes under controlled conditions, a reactivity profile inaccessible to pyrrolidine or piperidine analogs, making (S)-2-methylazetidine oxalate a strategic scaffold for reaction discovery.

Hexokinase Inhibitor and Metabolic Disease Drug Discovery Programs

Patent CN114315494B explicitly identifies (S)-2-methylazetidine hydrochloride as a key intermediate for hexokinase (hexanketokinase) inhibitor preparation [4]. Procurement of the oxalate salt enables access to the same chiral azetidine core with a different counterion, which may offer formulation or solubility advantages during lead optimization. The oxalate salt's higher molecular weight and dicarboxylate hydrogen-bonding capacity provide additional solid-form screening options.

Stereochemical Probe Synthesis for Target Engagement Studies

The clinically validated stereochemistry-dependent pharmacology of azetidine-based FFA2 antagonists—where the (R)-enantiomer (GLPG0974, IC₅₀ = 9 nM) is the active clinical candidate and the (S)-enantiomer (G334089) is the 'less active' form [5][6]—demonstrates that both enantiomers are needed as paired probes in target engagement and selectivity profiling. (S)-2-methylazetidine oxalate serves as the (S)-configured synthon for constructing the disfavored enantiomer in such paired studies, a requirement for rigorous stereochemistry-activity relationship (SSAR) campaigns.

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral drug candidates
Enantiomeric purity context
Stereochemical integrity verification and scalable route compatibility
Strain-release and ring-expansion methodology
Ring strain energy context
Reactivity window distinct from pyrrolidine/piperidine scaffolds
Hexokinase inhibitor intermediate research
Chiral azetidine core access
Salt-form screening and solid-state property optimization
Stereochemistry-activity relationship (SSAR) probe synthesis
Enantiomer-attribution review
Paired enantiomer probe context for target engagement studies
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